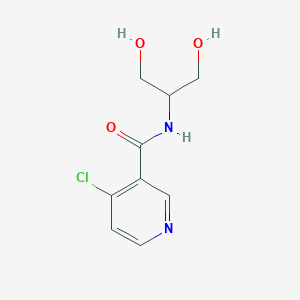
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene
Descripción general
Descripción
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene is an organic compound that belongs to the class of halogenated aromatic compounds It features a benzene ring substituted with bromine, fluorine, and a fluoroethoxy group
Métodos De Preparación
The synthesis of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available bromobenzene and fluorobenzene derivatives.
Reaction Conditions: The introduction of the fluoroethoxy group is achieved through nucleophilic substitution reactions. This involves reacting the bromobenzene derivative with a suitable fluoroethanol under basic conditions.
Catalysts and Reagents: Common reagents include potassium carbonate or sodium hydride as bases, and the reactions are often carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure efficient mixing and heat transfer, thereby optimizing yield and purity.
Análisis De Reacciones Químicas
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions, where the bromine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding quinones or reduced to form hydroxy derivatives.
Coupling Reactions: It is a suitable substrate for palladium-catalyzed coupling reactions such as Suzuki and Heck reactions, leading to the formation of biaryl compounds.
Aplicaciones Científicas De Investigación
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including liquid crystals and polymers.
Pharmaceuticals: It is investigated for its potential use in drug discovery and development, particularly as a precursor for bioactive molecules.
Agricultural Chemistry: The compound is explored for its potential use in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene in various reactions involves:
Electrophilic Aromatic Substitution: The compound undergoes electrophilic aromatic substitution reactions where the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products.
Nucleophilic Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the fluorine atom.
Catalytic Pathways: In coupling reactions, palladium catalysts facilitate the formation of carbon-carbon bonds through oxidative addition and reductive elimination steps.
Comparación Con Compuestos Similares
1-Bromo-3-fluoro-5-(2-fluoroethoxy)benzene can be compared with other halogenated aromatic compounds:
Fluorobenzene: Unlike fluorobenzene, which has a single fluorine atom, this compound has additional bromine and fluoroethoxy groups, making it more versatile in synthetic applications.
Bromobenzene: Bromobenzene lacks the fluorine and fluoroethoxy groups, limiting its reactivity compared to this compound.
Chlorobenzene: Chlorobenzene is similar in structure but less reactive due to the presence of chlorine instead of bromine and fluorine.
Propiedades
IUPAC Name |
1-bromo-3-fluoro-5-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrF2O/c9-6-3-7(11)5-8(4-6)12-2-1-10/h3-5H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWKWUMIXQARVBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


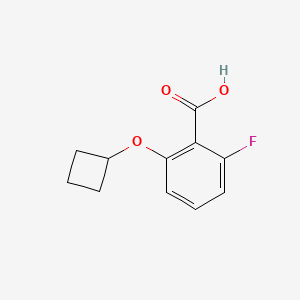

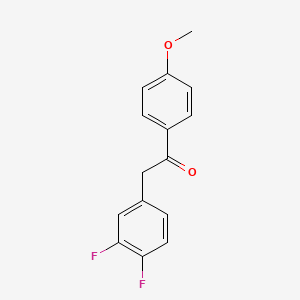

![2-[(3,5-Difluorophenyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1405940.png)
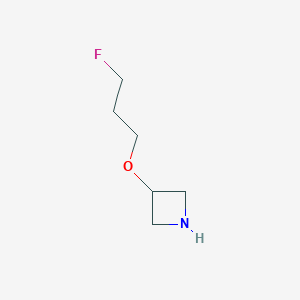
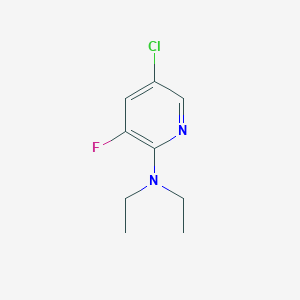
![4-[3-(Propan-2-yloxy)phenyl]benzaldehyde](/img/structure/B1405945.png)

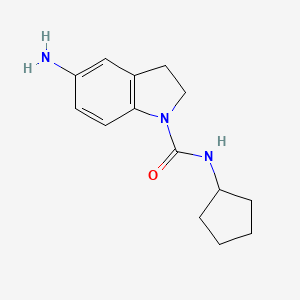
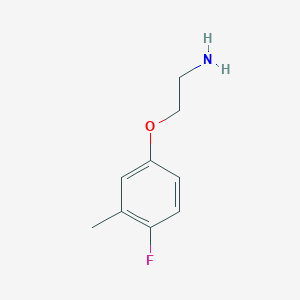
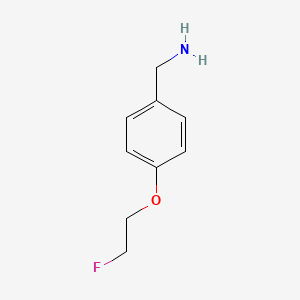
amine](/img/structure/B1405951.png)
